3-amino-6-benzyl-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-AMINO-6-BENZYL-N-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by a fused ring system that includes a thieno[2,3-b]naphthyridine core, which is further substituted with amino, benzyl, and phenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-6-BENZYL-N-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the construction of the thieno[2,3-b]naphthyridine core, followed by the introduction of the amino, benzyl, and phenyl substituents. The synthetic route may involve the following steps:
Formation of the Thieno[2,3-b]naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and 2-chloronicotinic acid under specific conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.
Benzylation and Phenylation: The benzyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively, using benzyl chloride and phenyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-6-BENZYL-N-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
3-AMINO-6-BENZYL-N-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-AMINO-6-BENZYL-N-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Naphthyridine Derivatives: Compounds with a naphthyridine core but different functional groups.
Benzyl and Phenyl Substituted Heterocycles: Compounds with benzyl and phenyl groups attached to various heterocyclic cores.
Uniqueness
3-AMINO-6-BENZYL-N-PHENYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the thieno[2,3-b]naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H22N4OS |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-amino-6-benzyl-N-phenyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C24H22N4OS/c25-21-19-13-17-15-28(14-16-7-3-1-4-8-16)12-11-20(17)27-24(19)30-22(21)23(29)26-18-9-5-2-6-10-18/h1-10,13H,11-12,14-15,25H2,(H,26,29) |
InChI Key |
OPZZLGCMFRQZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)NC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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